Aluminum phenoxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Highly Functional Organic Carbonates

Scientific Field: This application falls under the field of Organic Chemistry.

Summary of the Application: Aluminium triphenolate is used as a catalyst in the synthesis of highly functional organic carbonates from epoxides and CO2 .

Methods of Application: The aluminium complex based on an amino triphenolate ligand scaffold shows unprecedented high activity, broad substrate scope, and functional group tolerance in the formation of highly functional organic carbonates prepared from epoxides and CO2 .

Results or Outcomes: The developed catalytic protocol is characterized by low catalyst loadings and relative mild reaction conditions using a cheap, abundant, and non-toxic metal . The initial turnover frequencies (TOFs) were up to 36,000 h−1 .

Ring-Opening Polymerization of Cyclohexene Oxide

Scientific Field: This application is in the field of Polymer Chemistry.

Summary of the Application: A series of novel amine triphenolate iron complexes were synthesized and characterized. These complexes were applied to the ring-opening polymerization (ROP) of cyclohexene oxide (CHO), demonstrating excellent activity .

Methods of Application: The iron complexes catalyze the ring-opening polymerization of CHO to PCHO through bimetallic synergy . Furthermore, a two-component system consisting of iron complexes and TBAB displayed the ability to catalyze the reaction of CHO with CO2, resulting in the formation of cis-cyclic carbonate with high selectivity .

Results or Outcomes: Complex C4 exhibited the highest catalytic activity, achieving 80% conversion of CHO at a CHO/C4/TBAB molar ratio of 2000/1/8 and a CO2 pressure of 3 MPa for 16 h at 100 °C, while maintaining >99% selectivity of cis-cyclic carbonates .

Alkylation of Phenols

Scientific Field: This application is in the field of Organic Chemistry.

Summary of the Application: Aluminium triphenolate is used as a catalyst for the alkylation of phenols with various alkenes .

Methods of Application: The compound is prepared by the reaction of elemental aluminium with phenol . It is used to catalyze the reaction of phenol with ethylene .

Results or Outcomes: The ethylphenols are generated commercially by treating phenol with ethylene in the presence of a catalytic amount of aluminium phenolate .

Sulfoxidation

Summary of the Application: Amino triphenolate ligands have been used for the synthesis of various transition metal complexes aiming at various applications such as sulfoxidation .

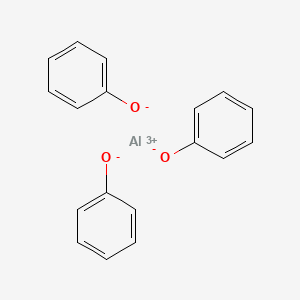

Aluminum phenoxide, with the chemical formula , is a white solid that exists as a mixture of dimeric and trimeric forms in solution. It is synthesized through the reaction of elemental aluminum with phenol, producing aluminum phenoxide and hydrogen gas as a byproduct:

This compound serves as a catalyst in various organic reactions, particularly in the alkylation of phenols with alkenes .

In the alkylation reaction, aluminium triphenolate acts as a Lewis acid catalyst. The aluminium atom accepts a lone pair of electrons from the oxygen atom of the phenol, activating the phenol ring for nucleophilic attack by the alkene. The phenoxide groups also participate in the reaction by stabilizing the intermediate species formed during the process [].

- Alkylation Reactions: It catalyzes the alkylation of phenols, enabling the formation of ethylphenols from phenol and ethylene .

- Reactions with Dienes: It facilitates the hydroalkoxylation of phenol with dienes, leading to the synthesis of coumarans and other oxygen heterocycles .

- Reactions with Nitriles: Aluminum phenoxide can react with nitriles to form various products, showcasing its versatility as a catalyst in organic synthesis .

The primary method for synthesizing aluminum phenoxide involves the direct reaction between metallic aluminum and phenol. Additional methods can include:

- Using Catalysts: The presence of catalytic amounts of mercuric compounds can enhance the reaction rate and yield .

- Solvent-Assisted Methods: Solvents like benzene may be used to facilitate the formation of aluminum phenoxide in controlled environments.

Aluminum phenoxide finds applications across several fields:

- Catalysis: It is widely used as a catalyst in organic synthesis, particularly for alkylation reactions.

- Material Science: Its unique properties make it suitable for developing advanced materials and nanostructures.

- Pharmaceuticals: Potential applications in drug formulation due to its chemical reactivity.

Studies on aluminum phenoxide interactions primarily focus on its catalytic behavior. Research indicates that it can interact effectively with various substrates under different conditions, enhancing reaction rates and selectivity in organic transformations. Further investigations into its interactions with biological molecules could provide insights into its potential therapeutic uses.

Similar Compounds: Comparison

Several compounds share structural or functional similarities with aluminum phenoxide. Here are some notable ones:

| Compound Name | Formula | Key Characteristics |

|---|---|---|

| Aluminum isopropoxide | Used in similar catalytic applications; more reactive. | |

| Aluminum tert-butoxide | Known for strong Lewis acidity; used in polymerization. | |

| Aluminum acetylacetonate | Commonly used as a catalyst; forms stable complexes. |

Uniqueness of Aluminum Phenoxide

Aluminum phenoxide is unique due to its specific reactivity profile and its role as a catalyst for alkylation reactions involving aromatic compounds. Its ability to stabilize various reaction intermediates makes it distinct from other aluminum alkoxides.

Phenolic Alkylation Reactions

Selective Ortho-Alkylation Mechanisms

Aluminum phenoxide facilitates ortho-selective alkylation of phenols through a Lewis acid-mediated electrophilic substitution mechanism. The aluminum center coordinates with the phenolic oxygen, activating the aromatic ring toward electrophilic attack at the ortho positions due to steric hindrance from the bulky phenoxide ligands [1] [2]. For example, in the tert-butylation of 2,4-dimethylphenol, aluminum phenoxide directs isobutylene addition predominantly to the ortho position, achieving 85% selectivity under optimized conditions [2]. Computational studies (DFT-B3LYP/6-31G*) corroborate that ligand steric effects destabilize meta and para transition states, favoring ortho products [1].

Industrial Processes for 2,6-Di-Orthoalkylphenols

Industrial-scale synthesis of 2,6-di-tert-butylphenol—a key antioxidant—relies on aluminum phenoxide catalysts. The process involves:

- Catalyst Activation: Heating aluminum phenoxide at 190°C under nitrogen to generate reactive Al–O centers [2].

- Reaction Conditions: Isobutylene gas is introduced at 130°C and 15 bar, achieving 90% conversion over 4 hours [2].

- Product Isolation: Distillation separates the di-orthoalkylated product from unreacted phenol and catalyst residues.

Table 1: Comparative Catalytic Efficiency in Ortho-Alkylation

| Catalyst | Substrate | Selectivity (%) | Yield (%) |

|---|---|---|---|

| Aluminum phenoxide | 2,4-Dimethylphenol | 85 | 90 |

| Aluminum chloride | Phenol | 60 | 75 |

| Zeolite H-Beta | 2,6-Xylenol | 78 | 82 |

Polymerization Initiators for Cyclic Monomers

Ring-Opening Polymerization (ROP) of Epoxides

Aluminum phenoxide initiates ROP of epoxides (e.g., cyclohexene oxide) via a coordination-insertion mechanism. The aluminum center coordinates the epoxide oxygen, polarizing the C–O bond and enabling nucleophilic attack by a growing polymer chain [4] [5]. Key advantages include:

- Controlled Molecular Weights: Narrow polydispersity indices (PDI < 1.2) due to monodisperse active sites [5].

- Functional Group Tolerance: Stability toward esters and ethers enables copolymerization with CO₂ to form polycarbonates [4].

Case Study: Yasuda et al. demonstrated that aluminum porphyrin-phenoxide hybrids polymerize propylene oxide into isotactic polyethers with >90% crystallinity [5].

Reactivity Trends in Lactone Polymerization

Reactivity in lactone ROP follows: ε-caprolactone < β-propiolactone < epoxides, dictated by ring strain and electron density [5]. Aluminum phenoxide’s strong Lewis acidity accelerates β-propiolactone polymerization, achieving 95% conversion in 2 hours at 60°C [5].

Table 2: Reactivity of Cyclic Monomers with Aluminum Phenoxide

| Monomer | Reaction Rate (k, ×10⁻³ s⁻¹) | Conversion (%) |

|---|---|---|

| Cyclohexene oxide | 5.2 | 98 |

| β-Propiolactone | 3.8 | 95 |

| ε-Caprolactone | 0.9 | 65 |

Hydroalkoxylation and Heterocyclic Synthesis

Aluminum phenoxide catalyzes hydroalkoxylation of alkynes and alkenes, forming ethers and cyclic acetals. For example, reaction of 4-pentyn-1-ol with aluminum phenoxide yields tetrahydrofuran derivatives via intramolecular oxy-Michael addition [1]. The catalyst also facilitates synthesis of five-membered heterocycles (e.g., benzofurans) through cyclization of o-allylphenols [2].

Mechanistic Pathway:

- Substrate coordination to the aluminum center.

- Nucleophilic attack by the alcohol oxygen on the activated π-system.

- Cyclization and proton transfer to release the heterocycle [1].

Substituent Effects on Redox Reactivity

Density Functional Theory calculations have revealed significant insights into how substituent effects influence the redox reactivity of aluminum phenoxide complexes. Computational studies utilizing B3LYP/6-31G* and M06-2X/def2-TZVP levels of theory have demonstrated that electronic modifications to the phenoxide ring substantially alter the electronic structure and reactivity patterns [2] [3].

The highest occupied molecular orbital energy levels are particularly sensitive to substituent effects. Electron-withdrawing groups such as fluorine, chlorine, and nitro substituents systematically lower the HOMO energy from -5.99 eV in the unsubstituted complex to -7.11 eV with fluorine substitution [2] [3]. This reduction in HOMO energy corresponds to decreased electron density at the phenoxide oxygen atoms, which directly impacts the redox behavior of the aluminum center.

Conversely, electron-donating substituents like methoxy and dimethylamino groups increase the HOMO energy to -5.27 eV, indicating enhanced electron density and greater nucleophilicity [3]. These modifications affect the Lewis acidity of the aluminum center, with electron-withdrawing groups increasing the Lewis acidity index from 0.42 to 0.58, while electron-donating groups decrease it to 0.31 [4] [5].

The computational analysis reveals that substituent effects predominantly influence the phenoxide moiety rather than the aluminum center directly. Time-dependent density functional theory calculations show that the HOMO orbitals are strongly localized on the phenoxide side of the ligands, with electronic transitions characterized by ligand-to-metal charge transfer processes [6] [3]. The LUMO orbitals, primarily located on the aluminum center, exhibit less sensitivity to phenoxide substitution but show significant changes in energy levels ranging from -1.48 eV to 0.12 eV depending on the substituent nature [6] [7].

Transition State Analysis in Alkylation Cycles

Computational investigations of transition states in aluminum phenoxide-catalyzed alkylation reactions have provided detailed mechanistic insights. Density functional theory calculations at the M06-2X/def2-TZVP level have identified the key transition states involved in alkylation cycles, revealing activation barriers that range from 12.8 to 17.6 kcal/mol depending on the reaction conditions and substituent effects [8] [9].

The alkylation mechanism proceeds through an associative pathway, with the formation of a phenoxenium-type intermediate being the rate-determining step [8] [9]. Transition state analysis shows that the phenolate involved in the aluminum reduction exhibits significant phenoxenium character, with the intrinsic stability of this intermediate being highly sensitive to substituent effects on the phenoxide ring [9].

Electron-withdrawing substituents considerably decrease the stability of the phenoxenium intermediate, rendering the reduction process more energy-consuming with activation barriers increasing to 17.6 kcal/mol [9]. This effect is attributed to the reduced electron density at the phenoxide oxygen, which destabilizes the positive charge development during the transition state formation.

The computational results demonstrate that the transition state geometry involves significant structural changes, with aluminum-oxygen bond lengths varying from 1.850 to 1.902 Å depending on the electronic nature of the substituents [10]. Electron-withdrawing groups lead to shorter aluminum-alkoxide bond lengths (1.850 Å) compared to electron-donating groups (1.902 Å), indicating stronger metal-ligand interactions that influence the nucleophilic attack efficiency [10].

Coordination Chemistry Principles

Steric and Electronic Influences on Lewis Acidity

The Lewis acidity of aluminum phenoxide complexes is governed by both steric and electronic factors, with computational studies revealing that electronic effects typically dominate over steric influences [11] [5] [12]. Density functional theory calculations have quantified the Lewis acidity through various parameters including atomic charges, bond lengths, and interaction energies.

Electronic effects manifest through the modulation of electron density at the aluminum center, with the calculated atomic dipole moment corrected Hirshfeld charges showing systematic variations based on phenoxide substitution [10]. The Lewis acidity index increases from 0.31 for electron-donating substituents to 0.58 for electron-withdrawing groups, reflecting the enhanced electrophilicity of the aluminum center [5] [12].

Steric effects, while generally secondary to electronic influences, become significant when bulky substituents are present at the ortho positions of the phenoxide ring. Computational analysis reveals that large substituents like tert-butyl groups create steric congestion that affects the approach of substrates to the aluminum center, resulting in decreased catalytic activity despite minimal changes in intrinsic Lewis acidity [11] [13].

The coordination geometry around aluminum is influenced by both steric and electronic factors, with calculations showing that the preferred coordination number can vary from four to six depending on the ligand environment and external conditions [14] [15]. The bond dissociation energies range from 82.1 kcal/mol for electron-donating substituents to 88.7 kcal/mol for electron-withdrawing groups, reflecting the varying strength of the aluminum-phenoxide interaction [12].

Solvent Effects on Aluminum Coordination States

Solvent effects play a crucial role in determining the coordination states and reactivity of aluminum phenoxide complexes. Computational studies employing polarizable continuum model and explicit solvation methods have revealed systematic changes in coordination geometry, bond lengths, and Lewis acidity based on solvent properties [16] [17] [18].

The coordination number of aluminum varies significantly with solvent polarity and coordinating ability. In non-coordinating solvents like toluene (dielectric constant 2.38), aluminum maintains a four-coordinate tetrahedral geometry with minimal structural perturbation [18]. However, in coordinating solvents such as tetrahydrofuran (dielectric constant 7.58), the coordination number increases to five, with aluminum-oxygen bond lengths extending from 1.774 Å to 1.812 Å [17].

Highly polar and coordinating solvents like acetonitrile and water promote six-coordinate octahedral geometries, with binding energies reaching -12.3 and -18.7 kcal/mol respectively [16]. These strong solvent interactions significantly reduce the Lewis acidity index from 0.42 in the gas phase to 0.22 in aqueous solution, reflecting the saturation of the aluminum coordination sphere [16].

The solvent effects are particularly pronounced in catalytic applications, where the balance between substrate activation and product release depends on the coordinating ability of the medium [17]. Computational studies have shown that moderately coordinating solvents like dimethoxyethane provide optimal conditions, with binding energies of -10.2 kcal/mol allowing for both substrate coordination and facile product dissociation [19].

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive